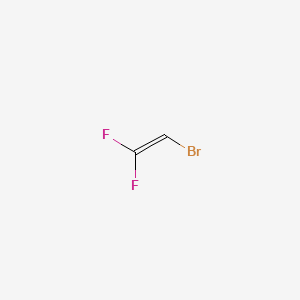

Ethene, 2-bromo-1,1-difluoro-

Descripción general

Descripción

Ethene, 2-bromo-1,1-difluoro- (E2BD) is a colorless, volatile liquid used in the synthesis of a range of compounds, including those used for medicinal purposes. It is a halogenated hydrocarbon, which is produced by the reaction of bromine with ethene, and is used as a reagent in organic synthesis. E2BD is also used as an intermediate in the production of other compounds, such as pharmaceuticals, fine chemicals, and agrochemicals.

Aplicaciones Científicas De Investigación

Oxyfluorination of Hydrocarbons The oxyfluorination of hydrocarbons, including ethene, has been a significant area of research for enhancing reactant conversion and selectivity towards valuable chemical intermediates. A study conducted by Albonetti et al. (2008) explored the oxyfluorination of ethene using metal fluorides. They discovered that mixed fluorides with a fluoroperovskite structure, such as AgCuF3, led to improved conversion and higher selectivity to vinyl fluoride over single metal fluorides. This process, however, faces challenges such as the regeneration of Ag° formed during oxyfluorination, prompting the search for new metal fluorides as catalysts. The formation of CO2 from secondary reactions due to the presence of metal oxides in the catalysts was noted, highlighting the complexity and potential of this reaction mechanism for industrial applications Albonetti et al., 2008.

Environmental Presence and Impact of Brominated Compounds The environmental occurrence and impact of brominated compounds, including novel brominated flame retardants (NBFRs), in indoor air, dust, and consumer goods have been extensively reviewed. Zuiderveen et al. (2020) provided a critical review summarizing the occurrence of 63 NBFRs across various matrices and highlighted the need for more research on their occurrence, environmental fate, and toxicity. This review underscores the emerging concern regarding the widespread application of NBFRs and the significant knowledge gaps that exist for many of these compounds, pointing to the need for comprehensive monitoring and optimized analytical methods Zuiderveen et al., 2020.

Selective Hydrogenation of Ethyne and Ethene The selective hydrogenation of ethyne and ethene on palladium catalysts has been reviewed by Bos and Westerterp (1993), focusing on the progress made in understanding the kinetics and mechanism of this reaction. The review points out that the classical view of selectivity being solely due to thermodynamic factors is an oversimplification. It highlights the role of different active sites and the presence of complex reactions beyond the main hydrogenation process. This insight into the selective hydrogenation of ethyne and ethene opens avenues for refining industrial processes involving these compounds Bos & Westerterp, 1993.

Bioremediation of Chlorinated Ethenes The natural attenuation of chlorinated ethenes, such as vinyl chloride, in hyporheic zones (the interface between river water and groundwater) has been reviewed. Weatherill et al. (2018) discuss the biogeochemical processes that facilitate the degradation of these contaminants, highlighting the potential of these zones to act as natural bioreactors. This review provides valuable insights into the mechanisms through which anaerobic and aerobic biotransformation processes can synergistically reduce contaminant fluxes to surface water, emphasizing the importance of understanding these processes for the development of effective bioremediation strategies Weatherill et al., 2018.

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a halogenated hydrocarbon, and these types of compounds are generally known to interact with a variety of biological targets, including proteins and nucleic acids . .

Mode of Action

In general, halogenated hydrocarbons can interact with biological molecules through covalent bonding, hydrogen bonding, and van der Waals interactions . These interactions can lead to changes in the structure and function of the target molecules, potentially leading to various biological effects.

Biochemical Pathways

Halogenated hydrocarbons can potentially affect a wide range of biochemical pathways due to their ability to interact with various biological targets

Pharmacokinetics

As a small, lipophilic molecule, it is likely to be readily absorbed and distributed throughout the body . Its metabolism and excretion would depend on various factors, including its interactions with metabolic enzymes and transport proteins.

Result of Action

Given its potential to interact with a variety of biological targets, it could potentially have a wide range of effects at the molecular and cellular levels

Action Environment

The action of 2-Bromo-1,1-difluoroethene can be influenced by various environmental factors. For example, the presence of other chemicals can affect its reactivity and interactions with biological targets . Additionally, factors such as temperature and pH can influence its stability and efficacy.

Propiedades

IUPAC Name |

2-bromo-1,1-difluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrF2/c3-1-2(4)5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGNGBWAMYFUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059886 | |

| Record name | Ethene, 2-bromo-1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; Boiling point = 6 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Bromo-1,1-difluoroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

359-08-0 | |

| Record name | 2-Bromo-1,1-difluoroethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,1-difluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 2-bromo-1,1-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethene, 2-bromo-1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,1-difluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIFLUORO-2-BROMOETHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLZ85QDC2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why are bromine-containing cysteine S-conjugates, such as those derived from 2-bromo-1,1-difluoroethene, of interest in toxicology research?

A1: While 1,1-difluoroalkene-derived S-(2,2-dihalo-1,1-difluoroethyl)-L-cysteine conjugates were initially considered non-mutagenic, further research revealed that the presence of bromine in these conjugates significantly alters their toxicological profile. Specifically, bromine-containing 1,1-difluoroalkene-derived cysteine S-conjugates, like those derived from 2-bromo-1,1-difluoroethene, have been shown to exhibit mutagenic properties. [] This discovery highlights the importance of investigating the structure-activity relationship of these compounds to understand how seemingly minor structural changes, such as the presence of bromine, can drastically impact their biological activity.

Q2: What are the key reactive intermediates formed during the cysteine conjugate beta-lyase-catalyzed biotransformation of 2-bromo-1,1-difluoroethene-derived cysteine S-conjugates?

A2: Research suggests that 2,2-difluoro-3-halothiiranes are key reactive intermediates in this biotransformation process. [] These thiiranes are proposed to form via internal displacement of bromide and subsequent cyclization of 2-bromo-2-halo-1,1-difluoroethanethiolates, which are themselves beta-elimination products of the parent cysteine S-conjugates. These halogenated thiiranes can further undergo sulfur elimination to yield 1,1-difluoro-2-haloethenes. For instance, 2-bromo-1,1-difluoroethene was detected as a terminal product of the cysteine conjugate beta-lyase-catalyzed biotransformation of S-(2,2-dibromo-1,1-difluoroethyl)-L-cysteine. [] This finding provides valuable insight into the metabolic pathways of these compounds and their potential for toxicity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

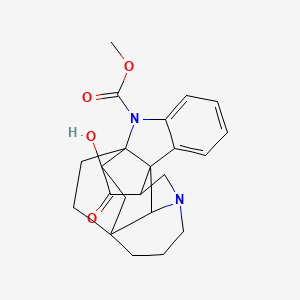

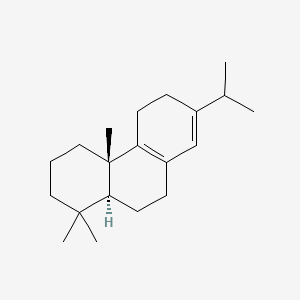

![4b-Hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-chromeno[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one](/img/structure/B1203293.png)

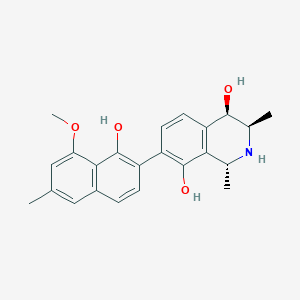

![4-Methyl-6-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-1-benzopyran-2-one](/img/structure/B1203298.png)

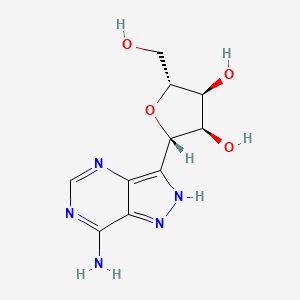

![(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1203299.png)

![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-O-phosphonotyrosinamide](/img/structure/B1203305.png)